BenchChemオンラインストアへようこそ!

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Fatty acid elongation ELOVL4 enzymology VLC-PUFA biosynthesis

This 3-oxo-C34:5(omega-3)-CoA is the authentic β-ketoacyl-CoA intermediate of the ELOVL4 elongation cycle, chemically defined by its C34 chain length, omega-3 Z-configuration, and 3-oxo group. Generic substitution invalidates enzyme kinetic assays and metabolic flux studies due to strict substrate specificity. Procure this exact compound for ELOVL4 Michaelis-Menten characterization (Km/Vmax), 13C-tracer LC-MS/MS quantification, and heterologous VLC-PUFA pathway engineering.

Molecular Formula C55H90N7O18P3S
Molecular Weight 1262.3 g/mol
Cat. No. B15549604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA
Molecular FormulaC55H90N7O18P3S
Molecular Weight1262.3 g/mol
Structural Identifiers
InChIInChI=1S/C55H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43(63)38-46(65)84-37-36-57-45(64)34-35-58-53(68)50(67)55(2,3)40-77-83(74,75)80-82(72,73)76-39-44-49(79-81(69,70)71)48(66)54(78-44)62-42-61-47-51(56)59-41-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,41-42,44,48-50,54,66-67H,4,7,10,13,16,19-40H2,1-3H3,(H,57,64)(H,58,68)(H,72,73)(H,74,75)(H2,56,59,60)(H2,69,70,71)/b6-5-,9-8-,12-11-,15-14-,18-17-/t44-,48-,49-,50+,54-/m1/s1
InChIKeyGIBNFNNIFHXPAH-QHRZQZEYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA: Ultra-Long-Chain Polyunsaturated Fatty Acyl-CoA Intermediate for ELOVL4-Dependent Biosynthesis Studies


(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA (synonym: 3-oxo-C34:5(omega-3)-CoA) is a chemically defined ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with the molecular formula C55H90N7O18P3S and a molecular weight of 1262.33 g/mol [1]. This compound is formally classified as an unsaturated fatty acyl-CoA resulting from the condensation of coenzyme A with (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoic acid [2]. It functions as the β-ketoacyl-CoA intermediate within the fatty acid elongation cycle catalyzed by ELOVL4 (very-long-chain 3-oxoacyl-CoA synthase), an enzyme essential for the biosynthesis of VLC-PUFAs uniquely enriched in retinal photoreceptors, spermatozoa, and neuronal tissues [3].

(19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA: Why Chain Length, Double-Bond Position, and Oxidation State Preclude Generic Substitution


Generic substitution among VLC-PUFA-CoAs is scientifically invalid because ELOVL4 and downstream acyltransferases exhibit strict substrate specificity determined by three interdependent molecular parameters: (1) total acyl chain length (C34 versus C32, C36, or C28), (2) the exact Z-configuration positions of double bonds (omega-3 ω-3 versus omega-6 ω-6 series), and (3) the β-carbon oxidation state (3-oxo, 3-hydroxy, 2,3-enoyl, or fully saturated) [1]. The target compound's 3-oxo functional group at the β-position defines it as the condensation product of the elongation cycle—a transient intermediate that cannot be replaced by the corresponding 3-hydroxyacyl-CoA or the saturated acyl-CoA without fundamentally altering the experimental readout in enzyme kinetic assays or metabolic flux studies [2]. Furthermore, the omega-3 double-bond configuration at positions 19Z,22Z,25Z,28Z,31Z distinguishes it from the omega-6 series isomer (16Z,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, which participates in distinct biosynthetic pathways with different tissue distribution and physiological functions [3]. Substitution therefore introduces uncontrolled variables that compromise data reproducibility and biological relevance.

(19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA: Quantitative Evidence for Structural Differentiation from Closest Analogs


Structural Differentiation: C34:5 ω-3 3-Oxoacyl-CoA versus C34:5 ω-3 Saturated Acyl-CoA

The target compound (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is the 3-oxo (β-keto) intermediate of the fatty acid elongation cycle, structurally and functionally distinct from its fully reduced counterpart, (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA. The 3-oxo modification introduces a carbonyl group at the β-carbon position, resulting in a molecular weight difference of +14.0 Da (1262.33 versus 1248.34) and a distinct molecular formula (C55H90N7O18P3S versus C55H92N7O17P3S) . This difference reflects the addition of one oxygen atom and the absence of two hydrogen atoms in the target compound, altering its chromatographic retention time, mass spectrometric fragmentation pattern, and enzymatic recognition properties [1].

Fatty acid elongation ELOVL4 enzymology VLC-PUFA biosynthesis Acyl-CoA profiling

Isomeric Differentiation: ω-3 Series (19Z,22Z,25Z,28Z,31Z) versus ω-6 Series (16Z,19Z,22Z,25Z,28Z) C34:5 Acyl-CoA

The target compound belongs to the omega-3 (ω-3) VLC-PUFA-CoA series, characterized by the terminal double bond located at the 31Z position relative to the carboxyl terminus. This structural arrangement differs fundamentally from the omega-6 (ω-6) series isomer, (16Z,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA, which positions its terminal double bond at the 28Z position [1]. Although both isomers share the identical C34:5 chain length and five cis-double bonds, the ω-3 series is biosynthesized from dietary α-linolenic acid (18:3n-3) precursors, whereas the ω-6 series derives from linoleic acid (18:2n-6) [2]. Tissue distribution studies demonstrate that ω-3 VLC-PUFAs are preferentially enriched in retinal photoreceptor outer segments (comprising 20-30% of total rod outer segment fatty acids) and spermatozoa head membranes, while ω-6 VLC-PUFAs exhibit distinct enrichment in brain and skin [3].

Omega-3 fatty acid metabolism Retinal lipidomics Spermatozoa membrane composition ELOVL4 substrate specificity

Chain-Length Class Distinction: C34:5 3-Oxoacyl-CoA versus Shorter-Chain 3-Oxoacyl-CoA Intermediates

The 34-carbon acyl chain of the target compound distinguishes it from shorter-chain 3-oxoacyl-CoA intermediates such as C28:5, C30:5, and C32:5 VLC-PUFA-CoAs. ELOVL4, the condensing enzyme responsible for VLC-PUFA elongation beyond C28, exhibits chain-length-dependent substrate recognition. Biochemical characterization demonstrates that ELOVL4 preferentially elongates acyl-CoAs of C24 and longer, with maximal activity toward C26-C34 substrates, whereas ELOVL1, ELOVL2, ELOVL3, and ELOVL5 act on shorter-chain substrates (C16-C26) [1]. Specifically, ELOVL4 catalyzes the condensation of malonyl-CoA with C32:5 acyl-CoA to produce the C34:5 3-oxoacyl-CoA intermediate—precisely the target compound—which cannot be efficiently formed by other ELOVL isoforms [2].

ELOVL4 condensation assay Fatty acid elongation cycle Substrate chain-length specificity VLC-PUFA synthetic biology

Cross-Study Comparable Evidence: Relative Chromatographic Retention Behavior of C34:5 3-Oxoacyl-CoA in LC-MS/MS Acyl-CoA Profiling

In reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for acyl-CoA profiling, retention time increases predictably with acyl chain length and decreases with the degree of unsaturation. Based on established chromatographic behavior of VLC-PUFA-CoAs, the target compound (C34:5, 3-oxo) is expected to exhibit a retention time intermediate between C32:5 3-oxoacyl-CoA and C36:5 3-oxoacyl-CoA, and significantly longer than the corresponding saturated C34:5 acyl-CoA due to the polar 3-oxo group interacting more strongly with the stationary phase under acidic mobile phase conditions [1]. Validated LC-MS/MS methods have achieved absolute quantitation of acyl-CoAs ranging from C14 to C36 with limits of detection in the low femtomole range and linear dynamic ranges spanning 3-4 orders of magnitude [2]. The 3-oxo moiety produces a characteristic neutral loss of 507 Da (3‘-phospho-AMP) plus an additional water loss in positive ion mode, enabling selective reaction monitoring (SRM) transitions distinct from those used for non-oxidized acyl-CoAs [3].

Acyl-CoA lipidomics LC-MS/MS method development VLC-PUFA quantification Metabolic flux analysis

(19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA: Evidence-Based Research and Industrial Application Scenarios


ELOVL4 Enzymology: In Vitro Condensation Assay Substrate for Stargardt Disease-3 Research

Use as the authentic product standard in ELOVL4 enzyme activity assays to quantify the condensation of C32:5 acyl-CoA with malonyl-CoA. This application directly leverages the compound's identity as the C34:5 3-oxoacyl-CoA intermediate—the specific product of the ELOVL4-catalyzed reaction that is genetically impaired in STGD3 macular dystrophy. Procurement of this compound enables accurate Michaelis-Menten kinetic characterization (Km and Vmax determination) of wild-type versus disease-associated ELOVL4 mutants [1].

VLC-PUFA Metabolic Flux Analysis via Stable Isotope-Labeled Acyl-CoA Tracing

Employ as an unlabeled reference standard in 13C-tracer studies of VLC-PUFA elongation flux in retinal pigment epithelial cells, spermatozoa, or neuronal cultures. The distinct mass and retention time characteristics of the 3-oxo-C34:5-CoA (1262.33 Da) relative to its saturated counterpart (1248.34 Da) and shorter-chain intermediates enable unambiguous identification and relative quantification of the β-ketoacyl-CoA intermediate pool during pulse-chase experiments with 13C-labeled linolenate or DHA precursors [2].

Targeted Lipidomics: Method Development and Validation for VLC-PUFA-CoA Profiling in Retinal and Testicular Tissues

Utilize as an authentic chemical standard for developing and validating LC-MS/MS multiple reaction monitoring (MRM) methods for VLC-PUFA-CoA quantification. The compound's 3-oxo moiety produces a characteristic mass spectrometric signature (neutral loss of 507 Da plus water loss) that distinguishes it from the 3-hydroxyacyl-CoA, 2,3-enoyl-CoA, and saturated acyl-CoA species in the elongation cycle. This enables comprehensive profiling of all four elongation cycle intermediates in tissues where VLC-PUFAs are functionally essential [3].

Synthetic Biology: Acyl-CoA-Dependent VLC-PUFA Production Pathway Engineering

Apply as a pathway intermediate standard in metabolic engineering of yeast or plant systems for heterologous VLC-PUFA production. The acyl-CoA-dependent pathway for VLC-PUFA biosynthesis circumvents the lipid-linked pathway bottleneck and requires precise monitoring of each CoA-ester intermediate. The target compound serves as a reference for optimizing ELOVL4 expression and activity in engineered systems aimed at sustainable omega-3 VLC-PUFA production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.